![molecular formula C14H11F3N6O2S B2571268 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1058495-62-7](/img/structure/B2571268.png)
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
The compound “2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic system that has been synthesized and evaluated for various biological activities .
Synthesis Analysis
The synthesis of similar triazolopyrimidine compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . Another study reported the synthesis of novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines using strategies of bioisosterism .Molecular Structure Analysis
The molecular structure of triazolopyrimidines has been studied using 1D and 2D NMR spectroscopy and X-ray crystallography . Tautomerism of 7-substituted 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidines was also examined .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions. For example, the substitution reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with nucleophiles resulted in the formation of the corresponding 7-substituted 3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines depend on their specific structure and substituents. The stereochemistry and relative configurations of synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Synthesis of New Ring Systems
This compound is used in the synthesis of new ring systems such as benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine and its cycloalkane and cycloalkene condensed analogues . The synthesis of these new heterocyclic systems was achieved in a good yield using a retro Diels–Alder (RDA) procedure .
Antiproliferative Activities
Some derivatives of this compound were tested for antiproliferative activities against five human cancer cell lines of gynecological origin . This suggests potential applications in cancer research and treatment.
Anti-gastric Cancer Effect
Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .
Designing New LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibitors have potential therapeutic applications in cancer treatment.
Future Directions
The triazolopyrimidine core is a promising scaffold in medicinal chemistry, and future research could focus on the design and synthesis of novel derivatives with improved biological activities. The antiproliferative activities of some compounds against human cancer cell lines have been tested , suggesting potential applications in cancer therapy.
Mechanism of Action
Target of Action
The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has been found to target the Lysine specific demethylase 1 (LSD1) enzyme . LSD1 plays a pivotal role in regulating lysine methylation , a process that is crucial for gene expression and protein function.
Mode of Action
The compound interacts with LSD1, inhibiting its activity . Docking studies have indicated that a hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for the improved activity of this series .
Biochemical Pathways
By inhibiting LSD1, the compound affects the lysine methylation pathway . This can lead to changes in gene expression and protein function, which can have downstream effects on various cellular processes.
Pharmacokinetics
Its inhibition of lsd1 is reversible , which suggests that it may be metabolized and excreted, affecting its bioavailability.
Result of Action
The inhibition of LSD1 by 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can lead to significant changes in cellular processes. For instance, it has been reported that when MGC-803 cells were treated with a similar compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
properties
IUPAC Name |
2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2S/c1-23-12-11(21-22-23)13(19-7-18-12)26-6-10(24)20-8-2-4-9(5-3-8)25-14(15,16)17/h2-5,7H,6H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGNMGIPXSHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide |
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